6-((Methylsulfonyl)thio)hexanoic acid chemical properties
6-((Methylsulfonyl)thio)hexanoic acid chemical properties
An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((Methylsulfonyl)thio)hexanoic acid is a bifunctional organosulfur compound featuring a terminal carboxylic acid and a methanethiosulfonate (-S-SO₂CH₃) functional group. The presence of the carboxylic acid provides a handle for conjugation, while the methanethiosulfonate (MTS) group acts as a highly specific thiol-reactive moiety. MTS reagents are a well-established class of compounds used extensively in protein chemistry and biophysics to study protein structure and function through the specific modification of cysteine residues.[1] This guide provides a comprehensive overview of the known chemical properties of 6-((Methylsulfonyl)thio)hexanoic acid, proposes detailed experimental protocols based on the chemistry of related compounds, and discusses its potential applications in research and development.
Chemical Properties
Table 1: Physicochemical Properties of 6-((Methylsulfonyl)thio)hexanoic acid
| Property | Data | Reference(s) |
| CAS Number | 76078-72-3 | [2] |
| Molecular Formula | C₇H₁₄O₄S₂ | [2] |
| Molecular Weight | 226.31 g/mol | [2] |
| IUPAC Name | 6-[(methylsulfonyl)sulfanyl]hexanoic acid | - |
| Synonyms | 6-methylsulfonylsulfanylhexanoic acid | [2] |
| Physical Form | Solid | |
| Storage Conditions | Sealed in a dry place at room temperature | |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | - |
Experimental Protocols
While specific published protocols for the synthesis and analysis of 6-((Methylsulfonyl)thio)hexanoic acid are scarce, the following sections provide detailed methodologies based on established chemical principles for thiosulfonates and carboxylic acids.
Proposed Synthesis from 6-Mercaptohexanoic Acid
This protocol describes a two-step synthesis starting from 6-mercaptohexanoic acid, involving the formation of a disulfide followed by oxidative cleavage and reaction with methanesulfinate. A more direct, plausible route involves the reaction of 6-bromohexanoic acid with a methanethiosulfonate salt, but the synthesis of the closely related 5-(methylsulfonylthio)pentanoic acid has been documented, suggesting a reliable synthetic strategy.[3][4]
Step 1: Synthesis of 6,6'-Disulfanediylbis(hexanoic acid)
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Materials: 6-mercaptohexanoic acid, dimethyl sulfoxide (DMSO), iodine (I₂), sodium thiosulfate, 1 M HCl, ethyl acetate.
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Procedure:
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Dissolve 6-mercaptohexanoic acid (1.0 eq) in a minimal amount of DMSO.
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Slowly add a solution of iodine (0.5 eq) in DMSO to the stirring thiol solution at room temperature. The reaction is typically rapid, indicated by the disappearance of the iodine color.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
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Acidify the mixture with 1 M HCl and extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the disulfide product, which can be used in the next step without further purification.
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Step 2: Synthesis of 6-((Methylsulfonyl)thio)hexanoic acid
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Materials: 6,6'-Disulfanediylbis(hexanoic acid), sodium methanesulfinate (CH₃SO₂Na), acetic acid, water.
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Procedure:
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Suspend the disulfide from Step 1 (1.0 eq) and sodium methanesulfinate (2.2 eq) in a mixture of acetic acid and water.
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Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
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Cool the reaction mixture to room temperature and extract with ethyl acetate or dichloromethane (3x).
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Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
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Purify the crude product by silica gel column chromatography to yield pure 6-((Methylsulfonyl)thio)hexanoic acid.
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Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the structural integrity and arrangement of protons and carbons.
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Mass Spectrometry (ESI-MS): To confirm the molecular weight ([M-H]⁻ or [M+H]⁺).
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FT-IR Spectroscopy: To identify characteristic vibrations of the C=O (carboxylic acid, ~1710 cm⁻¹), O-H (broad, ~3000 cm⁻¹), and S=O (sulfonyl, ~1320 and 1130 cm⁻¹) bonds.
Reactivity and Mechanism of Action
The primary utility of 6-((Methylsulfonyl)thio)hexanoic acid in a biological context stems from the reactivity of the MTS group. This functional group is an electrophile that reacts specifically and rapidly with ionized thiol groups (thiolates), such as those from cysteine residues in proteins.[1][5]
The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the thiol-bound sulfur atom of the MTS reagent. This displaces the methanesulfinate anion (CH₃SO₂⁻), a stable leaving group, and forms a new, stable disulfide bond between the cysteine residue and the hexanoic acid moiety.[5] This high specificity allows for the precise chemical modification of proteins at engineered or naturally accessible cysteine sites.[1]
Due to this reactivity, thiosulfonates have been explored for various biological activities, including as antibacterial and anticancer agents, often by targeting essential cysteine residues in microbial or cancer cell proteins.[6][7][8]
Visualizations
The following diagrams illustrate the general workflow for using MTS reagents to probe protein structure and the underlying chemical reaction.
Caption: Experimental workflow for using MTS reagents like 6-((Methylsulfonyl)thio)hexanoic acid to study protein topology.
Caption: Reaction of a protein cysteine residue with 6-((Methylsulfonyl)thio)hexanoic acid to form a mixed disulfide.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
